5-[3-[[4-[4-[[5-Chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-5-methoxy-2-methylphenyl]piperidin-1-yl]methyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CPD-1224 is an orally active derivative that binds cereblon ligands to anaplastic lymphoma kinase inhibitors. It specifically targets and degrades EML4-ALK oncogenic fusions, including anaplastic lymphoma kinase and its mutants L1196M and G1202R . This compound has shown promise in addressing binding site resistant mutations in cancer, making it a significant focus of research in oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CPD-1224 involves the conjugation of anaplastic lymphoma kinase inhibitors to cereblon ligands. The preparation method includes dissolving the drug in dimethyl sulfoxide to create a mother liquor, followed by the addition of polyethylene glycol 300, Tween 80, and deionized water to achieve the desired concentration .
Industrial Production Methods
Industrial production of CPD-1224 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. The storage conditions for CPD-1224 are critical, with the powder being stored at -20°C for up to three years and in solvent at -80°C for up to one year .
Chemical Reactions Analysis
Types of Reactions
CPD-1224 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of CPD-1224, which retain the core structure but exhibit different functional groups.
Scientific Research Applications
CPD-1224 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of anaplastic lymphoma kinase inhibitors and cereblon ligands.
Biology: CPD-1224 is used to investigate the mechanisms of protein degradation and the role of cereblon in cellular processes.
Medicine: The compound is being explored for its potential in treating cancers that involve EML4-ALK oncogenic fusions, particularly those resistant to other treatments
Industry: CPD-1224 is used in the development of new therapeutic agents and in the study of drug resistance mechanisms
Mechanism of Action
CPD-1224 exerts its effects by binding to cereblon ligands and targeting EML4-ALK oncogenic fusions. This binding leads to the degradation of anaplastic lymphoma kinase and its mutants L1196M and G1202R. The compound’s mechanism of action involves the formation of a ternary complex, which facilitates the ubiquitination and subsequent proteasomal degradation of the target proteins .
Comparison with Similar Compounds
Similar Compounds
Lorlatinib: A third-generation anaplastic lymphoma kinase inhibitor used to treat non-small cell lung cancer.
Brigatinib: Another anaplastic lymphoma kinase inhibitor used in the treatment of non-small cell lung cancer.
Ceritinib: An anaplastic lymphoma kinase inhibitor used for the treatment of metastatic non-small cell lung cancer
Uniqueness of CPD-1224
CPD-1224 stands out due to its ability to degrade anaplastic lymphoma kinase and its mutants, including those resistant to other inhibitors like lorlatinib. This unique property makes CPD-1224 a valuable compound in the study of drug resistance and the development of new cancer therapies .
Properties
Molecular Formula |
C43H47ClN8O7S |
---|---|
Molecular Weight |
855.4 g/mol |
IUPAC Name |
5-[3-[[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-5-methoxy-2-methylphenyl]piperidin-1-yl]methyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C43H47ClN8O7S/c1-24(2)60(57,58)37-8-6-5-7-33(37)46-39-32(44)20-45-43(49-39)47-34-17-25(3)30(19-36(34)59-4)27-13-15-50(16-14-27)21-26-22-51(23-26)28-9-10-29-31(18-28)42(56)52(41(29)55)35-11-12-38(53)48-40(35)54/h5-10,17-20,24,26-27,35H,11-16,21-23H2,1-4H3,(H,48,53,54)(H2,45,46,47,49) |
InChI Key |
YROLXKJYDUJWRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCN(CC2)CC3CN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)OC)NC7=NC=C(C(=N7)NC8=CC=CC=C8S(=O)(=O)C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.